molecular formula C18H16N2O3 B1139406 Tyrphostin AG 835 CAS No. 133550-37-5

Tyrphostin AG 835

Cat. No. B1139406
M. Wt: 308.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrphostin AG 835 is a compound with a molecular formula of C18H16N2O3 and a molecular weight of 308.34 . It is also known as (S)-N-(α-Methylbenzyl)-3,4-dihydroxybenzylidenecyanoacetamide or (S)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide . It is a protein tyrosine kinase inhibitor .


Molecular Structure Analysis

The molecular structure of Tyrphostin AG 835 consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Tyrphostin AG 835 is an EGFR kinase inhibitor . It has been found to inhibit the epidermal growth factor receptor (EGFR) kinase with an IC50 of 0.86 μM .


Physical And Chemical Properties Analysis

Tyrphostin AG 835 is a solid at 20°C . It is light yellow to amber to dark green in color . The specific rotation is +93.0 to +98.0 deg (C=0.5, MeOH) . It has a melting point of 146°C .

Scientific Research Applications

Application in Protein Tyrosine Kinase Inhibition

Field

This application falls under the field of Medicinal Chemistry and Molecular Pharmacology .

Summary of the Application

Tyrphostin AG 835 is known to be a Protein Tyrosine Kinase inhibitor . It has been used in the treatment of cancer and autoimmune disorders .

Experimental Procedures

The specific experimental procedures vary depending on the context. However, in general, Tyrphostin AG 835 is applied to cell cultures or animal models to observe its inhibitory effects on Protein Tyrosine Kinases .

Results or Outcomes

The results have shown that Tyrphostin AG 835 can effectively inhibit Protein Tyrosine Kinases, which has implications for the treatment of various diseases, including cancer .

Application in N-Terminal Acetyltransferase D Inhibition

Field

This application is in the field of Biochemistry and Molecular Biology .

Summary of the Application

Tyrphostin AG 835 has been found to inhibit N-terminal acetyltransferase D (NatD), an enzyme involved in protein regulation .

Experimental Procedures

In a study, a fluorescence-based acetyltransferase assay in a high-throughput screening format was developed to monitor the formation of coenzyme A. This assay was used to screen for inhibitors of NatD, including Tyrphostin AG 835 .

Results or Outcomes

The study found that Tyrphostin AG 835 displayed a 2-fold increased inhibition against NatD, suggesting that the chirality of the methyl group affects NatD inhibition .

Application in Mycobacterium Tuberculosis Treatment

Field

This application is in the field of Microbiology and Infectious Diseases .

Summary of the Application

Tyrphostin AG 835 has been used in the development of new drugs for the treatment of tuberculosis caused by Mycobacterium tuberculosis .

Experimental Procedures

In a study, a Pup-based fluorogenic substrate was used to screen for inhibitors of Dop, the Mtb depupylating protease, including Tyrphostin AG 835 .

Results or Outcomes

The study found that several synthesized compounds, including Tyrphostin AG 835, inhibited the depupylation actions of Dop on the native substrate, FabD-Pup .

Application in Cancer Treatment

Field

This application is in the field of Oncology .

Summary of the Application

Tyrphostin AG 835 has been found to have antitumor activities and is being studied for its potential in cancer treatment . It has been shown to inhibit cell survival in various cancer cell lines .

Experimental Procedures

The specific experimental procedures vary depending on the context. However, in general, Tyrphostin AG 835 is applied to cancer cell cultures or animal models to observe its effects on cell survival .

Results or Outcomes

The results have shown that Tyrphostin AG 835 can effectively inhibit cell survival in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Application in Autoimmune Disorders

Field

This application is in the field of Immunology .

Summary of the Application

Tyrphostin AG 835 has been implicated in the treatment of autoimmune disorders .

Experimental Procedures

The specific experimental procedures vary depending on the context. However, in general, Tyrphostin AG 835 is applied to cell cultures or animal models to observe its effects on immune responses .

Results or Outcomes

The results have shown that Tyrphostin AG 835 can effectively modulate immune responses, suggesting its potential as a therapeutic agent in the treatment of autoimmune disorders .

Safety And Hazards

Tyrphostin AG 835 may cause damage to organs . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . It should be stored under inert gas at a temperature below 0°C .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQVUWXNOJOSJ-DGGAMASNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017645
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 835

CAS RN

133550-37-5
Record name Tyrphostin AG 835
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 835
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.